

An In-Depth Technical Guide to Amino-PEG12-Acid for Advanced Bioconjugation

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Compound of Interest		
Compound Name:	Amino-PEG12-Acid	
Cat. No.:	B1524775	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Amino-PEG12-Acid**, a heterobifunctional linker critical in the fields of targeted protein degradation and antibody-drug conjugates (ADCs). Below, you will find its chemical and physical properties, key suppliers, detailed, illustrative experimental protocols for its use in PROTAC and ADC synthesis, and diagrams visualizing the associated chemical and biological pathways.

Core Properties and Supplier Information

Amino-PEG12-Acid is a high-purity, monodisperse polyethylene glycol (PEG) linker containing a terminal primary amine group and a terminal carboxylic acid group. The 12-unit PEG chain imparts significant hydrophilicity to conjugates, which can enhance solubility, improve pharmacokinetics, and reduce aggregation of the final molecule.[1] Its bifunctional nature allows for the sequential conjugation of two different molecules, making it an ideal spacer for linking targeting ligands to functional moieties.

Quantitative Data Summary

The physical and chemical properties of **Amino-PEG12-Acid** are summarized below. Note that while two CAS numbers are sometimes associated with this product name, 1415408-69-3 corresponds specifically to the IUPAC name 1-amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oic acid.



Property	Value	Citations
Primary CAS Number	1415408-69-3	[2][3]
Alternative CAS Number	196936-04-6	[1]
Molecular Formula	C27H55NO14	[2]
Molecular Weight	~617.72 g/mol	_
Appearance	White to off-white solid	_
Purity	Typically ≥95%	_
Solubility	Soluble in Water, DMSO, DMF	_
Storage (Powder)	-20°C for up to 3 years	_
Storage (In Solvent)	-80°C for up to 1 year	

Key Supplier Information

A variety of chemical suppliers offer **Amino-PEG12-Acid** for research and development purposes. A selection of these suppliers is listed below.

Supplier	Website
BroadPharm	https://broadpharm.com
MedKoo Biosciences	https://www.medkoo.com
TargetMol	https://www.targetmol.com
Creative Biolabs	https://www.creative-biolabs.com
DC Chemicals	https://www.dcchemicals.com
Conju-Probe	https://www.conju-probe.com
MedChemExpress	https://www.medchemexpress.com

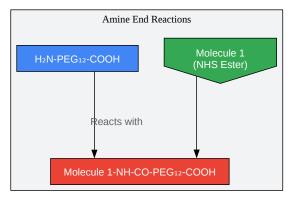
Core Applications and Reaction Chemistry

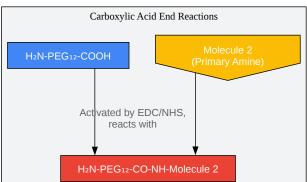


The primary utility of **Amino-PEG12-Acid** lies in its role as a flexible linker in the synthesis of complex bioconjugates. The terminal amine and carboxylic acid groups can be selectively addressed using standard coupling chemistries.

- Amine Group Reactivity: The primary amine (-NH2) readily reacts with activated esters (e.g., NHS esters), carboxylic acids (in the presence of coupling agents), and carbonyls.
- Carboxylic Acid Reactivity: The carboxylic acid (-COOH) can be activated by carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to react with primary amines, forming stable amide bonds.

This dual reactivity is leveraged in the multi-step synthesis of PROTACs and ADCs.





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Dual Reactivity of Amino-PEG12-Acid.

Experimental Protocols

Disclaimer: The following protocols are illustrative examples based on established bioconjugation methodologies. Researchers must optimize reaction conditions, reagent stoichiometry, and purification methods for their specific molecules of interest.



Protocol 1: Synthesis of a Drug-Linker Conjugate for ADC Development

This protocol describes the conjugation of a payload molecule containing a primary amine to the carboxylic acid terminus of **Amino-PEG12-Acid**.

Materials:

- Amino-PEG12-Acid
- Amine-containing payload molecule (Drug-NH2)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Anhydrous, amine-free solvent (e.g., Dimethylformamide DMF)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
- Quenching Solution: Hydroxylamine at 10 mM
- Reverse-phase HPLC for purification

Procedure:

- Activation of Carboxylic Acid:
 - Dissolve Amino-PEG12-Acid (1.2 equivalents) in Activation Buffer.
 - Add EDC (1.5 equivalents) and Sulfo-NHS (1.5 equivalents).
 - Incubate the reaction for 15-30 minutes at room temperature with gentle stirring. This forms the semi-stable Sulfo-NHS ester.
- Conjugation to Amine-Payload:



- Dissolve the amine-containing payload (1.0 equivalent) in Reaction Buffer.
- Immediately add the activated Amino-PEG12-Acid solution to the payload solution.
- Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C.
- Quenching and Purification:
 - Quench the reaction by adding the Quenching Solution to hydrolyze any unreacted ester.
 - Purify the resulting Drug-NH-CO-PEG12-NH2 conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.
 - Lyophilize the pure fractions to obtain the final product.

Protocol 2: Conjugation to an Antibody (Lysine Conjugation)

This protocol outlines the conjugation of a payload-linker construct with a terminal NHS ester to the surface-exposed lysine residues of a monoclonal antibody (mAb).

Materials:

- Payload-PEG12-NHS Ester (prepared from a payload with a carboxylic acid and the amine end of Amino-PEG12-Acid, followed by NHS ester activation)
- Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-8.0) at 5-10 mg/mL
- Anhydrous DMSO
- Desalting column (e.g., Sephadex G-25)

Procedure:

- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer (like PBS). If not, perform a buffer exchange using a desalting column.

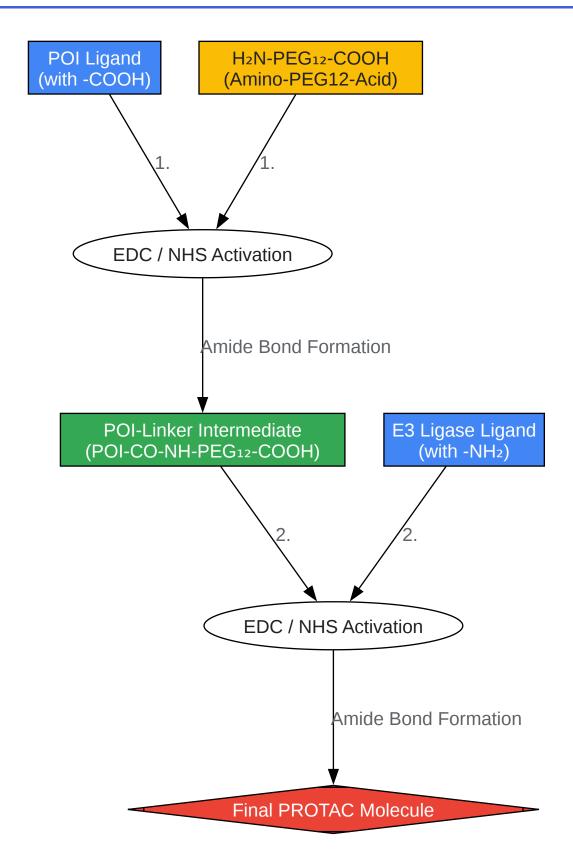


- Determine the precise concentration of the mAb solution using A280 spectrophotometry.
- · Preparation of Payload-Linker:
 - Dissolve the Payload-PEG12-NHS Ester in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).
- Conjugation Reaction:
 - Slowly add a 5- to 10-fold molar excess of the Payload-PEG12-NHS Ester stock solution to the stirring antibody solution. The final concentration of DMSO should ideally be kept below 10% (v/v).
 - Incubate the reaction for 1-2 hours at room temperature or 4°C with gentle agitation.
- Purification of the ADC:
 - Remove unconjugated payload-linker and DMSO by buffer exchange using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
- Characterization:
 - Determine the final protein concentration (A280).
 - Determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

Visualization of Workflows and Mechanisms PROTAC Synthesis and Mechanism of Action

Amino-PEG12-Acid is a common choice for linking a target Protein of Interest (POI) ligand to an E3 ligase ligand in PROTAC synthesis.



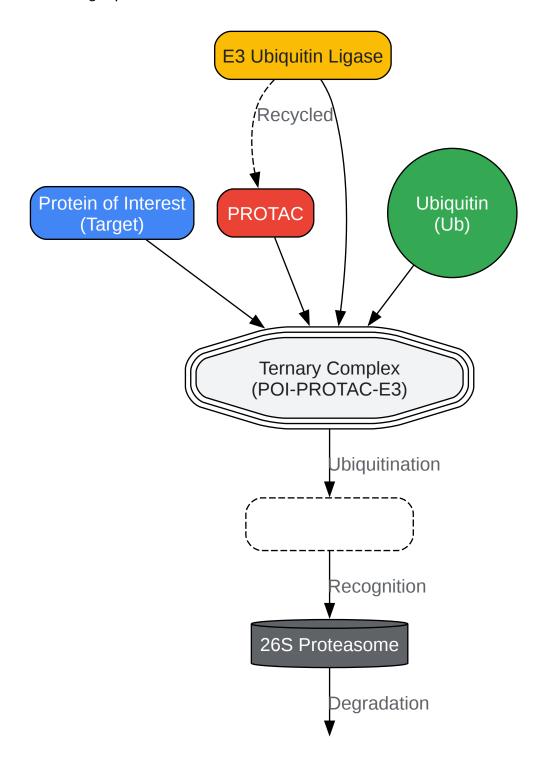


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Illustrative PROTAC Synthesis Workflow.



Once synthesized, the PROTAC hijacks the cell's ubiquitin-proteasome system to induce degradation of the target protein.



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PROTAC Mechanism of Action.



This technical guide provides the foundational information required for the effective evaluation and implementation of **Amino-PEG12-Acid** in advanced drug development and bioconjugation research.

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References

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